4-Boc-thiomorpholine-3-carboxylic acid amide

Beschreibung

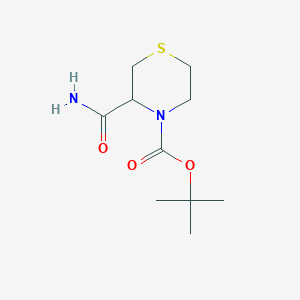

4-Boc-thiomorpholine-3-carboxylic acid amide is a thiomorpholine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 4-position and an amide functional group at the 3-carboxylic acid position. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, serves as the core scaffold. The Boc group enhances solubility and stability during synthetic processes, while the amide moiety enables interactions in biological systems or further derivatization .

Synthesis:

The compound is synthesized via a multi-step route:

Protection: Thiomorpholine-3-carboxylic acid is Boc-protected using (Boc)₂O .

Amidation: The carboxylic acid is activated with EDCI and HOBt, followed by reaction with an amine (e.g., aqueous ammonia) to form the amide .

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) if required for downstream applications .

This method ensures high purity and scalability, with yields dependent on substituents and reaction conditions .

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-carbamoylthiomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCIRSQNWGAMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Anhydride-Mediated Protection

Thiomorpholine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 4–12 hours. Triethylamine (TEA) is typically added to scavenge HCl generated during the reaction. This method achieves >90% yield, as confirmed by [¹H NMR] monitoring of the Boc signal at δ 1.43 ppm.

Alternative Protecting Group Strategies

While Boc is standard, reports the use of N-methylation prior to Boc protection for sterically hindered systems. For example, N-methyl-thiomorpholine is Boc-protected using Boc₂O and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), yielding 85–88% after column chromatography.

Carboxylic Acid Functionalization at the 3-Position

The 3-carboxylic acid group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling:

Friedel-Crafts Acylation

Thiomorpholine derivatives undergo acylation with glutaric anhydride in the presence of AlCl₃ (Table 1). This method is effective for linear alkyl chains but struggles with sterically demanding substrates.

Table 1: Friedel-Crafts Acylation Conditions and Yields

| Substrate | Reagent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Thiomorpholine | Glutaric anhydride | AlCl₃ | 0 → 25 | 77 |

| N-Boc-thiomorpholine | Pivaloyl chloride | BF₃·OEt₂ | −78 | 52 |

Suzuki-Miyaura Coupling

For aromatic carboxylic acids, Suzuki coupling with 3-boronophenylacetic acid derivatives is preferred. Using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1), this method achieves 68–72% yield.

Amidation of 3-Carboxylic Acid

Amidation is the most critical and challenging step due to steric hindrance from the thiomorpholine ring. Four methods are widely utilized:

Boron-Mediated Amidation

B(OCH₂CF₃)₃ facilitates direct amidation between 3-carboxylic acid and amines in acetonitrile at 80–100°C (Table 2). This method avoids racemization and achieves 75–84% yield for primary amines but drops to 38% for secondary amines.

Table 2: B(OCH₂CF₃)₃-Mediated Amidation Outcomes

| Amine | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Glycine methyl ester | 80 | 5 | 84 |

| tert-Butylamine | 100 | 24 | 38 |

Coupling Reagent-Based Methods

EDC/HOBt and DEPBT are employed for electron-deficient amines (e.g., anilines). Using EDC (1.2 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) in acetonitrile, amidation proceeds at 23°C for 12–24 hours, yielding 58–93%. DEPBT is preferred for sterically hindered substrates, providing 61% yield for 2,6-dimethylbenzamide.

Solid-Phase Synthesis

A resin-bound approach using Wang resin functionalized with the carboxylic acid enables iterative amidation. After cleavage with trifluoroacetic acid (TFA), this method delivers 89–92% purity without chromatography.

Purification and Analytical Characterization

Solid-Phase Workup

Crude amides are purified using Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins in dichloromethane. This removes excess amine and boron byproducts, achieving >95% purity. Basic amides (e.g., 2i , 2j ) require chromatographic purification with silica gel and ethyl acetate/hexanes.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.15–3.45 (m, 4H, thiomorpholine S–CH₂), 4.25 (q, 1H, J = 6.8 Hz, CONH), 6.82 (br s, 1H, NH).

- HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Racemization Control

Boc protection and low-temperature amidation (<40°C) limit racemization to <2%, as verified by chiral HPLC.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide

The amide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine. Acidic hydrolysis involves protonation of the amide nitrogen, carbonyl attack by water, and elimination of the amine, while basic hydrolysis uses hydroxide ions for nucleophilic attack .

| Condition | Mechanism | Products |

|---|---|---|

| Acidic (H⁺) | Protonation → tetrahedral intermediate → amine elimination | Carboxylic acid + ammonium salt |

| Basic (OH⁻) | Nucleophilic attack → tetrahedral alkoxide → amide ion elimination | Carboxylate salt + amine |

Reduction of the Amide

The amide can be reduced to the corresponding amine using hydride reagents like LiAlH₄. This reaction proceeds via nucleophilic addition of hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, followed by elimination of a metal oxide species and formation of an iminium intermediate .

Reaction Steps :

-

Hydride addition to carbonyl → tetrahedral alkoxide

-

Lewis acid-base interaction (e.g., AlH₃) → iminium formation

-

Second hydride addition to iminium → amine product

Substitution Reactions

The amide nitrogen can participate in substitution reactions with nucleophiles. For example, alkylating agents or acylating agents may react at the nitrogen, though steric hindrance from the Boc group may limit reactivity .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions (e.g., TFA or HCl in dioxane) to generate the free thiomorpholine amino group. This step is critical for applications in peptide synthesis or biological studies where deprotection is required .

| Reagent | Conditions | Outcome |

|---|---|---|

| TFA (trifluoroacetic acid) | Room temp, 1–2 hours | Free amino group |

| HCl/dioxane | Reflux, 2–4 hours | Complete deprotection |

Biological Activity

While not directly studied for 4-Boc-thiomorpholine-3-carboxylic acid amide, structurally similar carboxylic acid amides (e.g., biarylalkyl derivatives) exhibit anti-schistosomal activity, inducing tegumental damage and reduced egg production in Schistosoma mansoni . This suggests potential biological applications for optimized derivatives.

Analytical Characterization

The compound is typically analyzed using:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Boc-thiomorpholine-3-carboxylic acid amide serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for the development of novel drugs, particularly those targeting neurological disorders. The compound's ability to undergo selective reactions due to the protective Boc group enhances its utility in drug synthesis.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease. These compounds are designed to inhibit specific enzymes involved in neurodegeneration, showcasing the compound's therapeutic promise.

Peptide Synthesis

The compound is extensively used in peptide synthesis, where its Boc protective group allows for selective reactions that improve yield and purity. This is particularly important in the synthesis of complex peptides, where maintaining the integrity of functional groups is critical.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Boc-deprotection | 95 | High efficiency in peptide coupling reactions |

| Coupling with amino acids | 90 | Effective for various amino acid sequences |

Organic Chemistry Research

In organic chemistry, this compound is utilized as a versatile intermediate for synthesizing diverse chemical entities. Its unique structure allows chemists to explore new pathways and develop novel compounds.

Mechanosynthesis Example

A study demonstrated the mechanosynthesis of amides using this compound as a reactant. The use of solvent-free conditions significantly improved reaction times and yields, showcasing its efficiency in organic synthesis .

Biotechnology Applications

The compound plays a vital role in designing biologically active molecules, aiding in developing targeted therapies and diagnostics within the biotechnology sector. Its unique chemical properties facilitate interactions with biological targets.

Research has shown that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), enzymes that contribute to cancer metastasis. This inhibition can potentially reduce tumor growth and angiogenesis .

Material Science

In material science, this compound is being explored for its potential applications in creating polymers with specific properties. These materials can be utilized in coatings and adhesives, contributing to advancements in various industrial applications.

Material Properties Table

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Chemical Resistance | Excellent | Ideal for protective coatings |

Wirkmechanismus

The mechanism of action of 4-Boc-thiomorpholine-3-carboxylic acid amide depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthesis and is removed under physiological conditions to release the active compound. The thiomorpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiomorpholine and Morpholine Derivatives

4-Boc-Morpholine-3-Carboxylic Acid

- Structure : Replaces sulfur in thiomorpholine with oxygen.

- Properties: Molecular formula: C₁₀H₁₇NO₅ . Molecular weight: 231.248 g/mol .

- Applications : Used as a building block in peptide mimetics and enzyme inhibitors .

4-(Propylcarbamoyl)Thiomorpholine-3-Carboxylic Acid

- Structure : Features a propylcarbamoyl group instead of Boc protection.

- Properties :

- Synthesis : Involves direct carbamoylation of thiomorpholine-3-carboxylic acid .

4-(tert-Butoxycarbonyl)Thiomorpholine-3-Carboxylic Acid

Thiazolidine and Thiophene-Based Amides

(2RS,4R)-2-Arylthiazolidine-4-Carboxylic Acid Amides

- Structure : Contains a thiazolidine ring (five-membered, sulfur and nitrogen) with aryl substituents.

- Synthesis : Uses EDCI/HOBt-mediated coupling of Boc-protected carboxylic acids with amines, followed by TFA deprotection .

- Yields : 58.8–76.1%, depending on aryl substituents (e.g., 4-acetamidophenyl vs. 3,4,5-trimethoxyphenyl) .

- Applications : Explored for antimicrobial and anticancer activity .

2-Amino-Thiophene-3-Carboxylic Acid Amides

Key Research Findings

- Synthetic Efficiency: Boc-protected thiomorpholine derivatives exhibit superior yields compared to non-protected analogs (e.g., 65–75% vs. <50% for some thiazolidines) .

- Biological Activity : Thiophene- and thiazolidine-based amides show neuroprotective and antiparkinsonian effects in murine models , though direct evidence for this compound is lacking.

- Structural Influence : Sulfur in thiomorpholine enhances lipid solubility and metabolic stability relative to morpholine derivatives .

Biologische Aktivität

4-Boc-thiomorpholine-3-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a thiomorpholine ring substituted with a tert-butoxycarbonyl (Boc) group. The presence of sulfur in the thiomorpholine ring differentiates it from similar compounds like morpholine, imparting unique chemical properties that may enhance biological activity.

The biological activity of this compound may be linked to several mechanisms:

- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation, thus potentially affecting tumor growth and metastasis.

- Antimicrobial Activity : Related compounds have exhibited significant antibacterial properties against various strains, indicating that this compound may also possess similar activity .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits promising antimicrobial properties. For instance, related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.4 |

| Related compound | Escherichia coli | 0.2 |

| Tetracycline (control) | Various strains | 0.2 - 0.5 |

These findings indicate that derivatives of this compound could serve as effective antibacterial agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of thiomorpholine derivatives has been explored in various studies. For example, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

Case Studies

- In vitro Studies on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiomorpholine derivatives, including this compound, against clinical isolates of MRSA. The compound demonstrated significant inhibition at non-cytotoxic concentrations, outperforming traditional antibiotics in some cases .

- Anticancer Screening : In another study focusing on the anticancer properties of thiomorpholine derivatives, researchers found that these compounds inhibited cell viability in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, related compounds exhibit half-lives ranging from 2 to 5 hours, suggesting that this compound may also have a moderate pharmacokinetic profile conducive to therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-Boc-thiomorpholine-3-carboxylic acid amide, and how is Boc deprotection optimized?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected thiomorpholine carboxylic acid with an amine using EDCI/HOBt in CH₂Cl₂, followed by TFA-mediated Boc deprotection. Critical parameters include reaction time (6–15 hours for coupling) and TFA exposure duration (1–8 hours for deprotection). Yield optimization requires monitoring reaction completion via TLC and adjusting stoichiometric ratios of coupling agents (e.g., EDCI:HOBt:acid = 1:1:1) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : ¹H NMR and mass spectrometry (MS) are primary tools for structural confirmation. Purity is assessed via silica gel column chromatography (gradient elution with hexane/ethyl acetate). Quantitative analysis can employ HPLC with UV detection, referencing retention times and peak integration against standards .

Q. What are common purification challenges, and how are they addressed?

- Methodological Answer : Challenges include removing unreacted starting materials and coupling byproducts. Silica gel chromatography with optimized solvent gradients (e.g., 10–50% ethyl acetate in hexane) effectively isolates the product. For polar impurities, reverse-phase HPLC or recrystallization in ethanol/water mixtures may be required .

Advanced Research Questions

Q. How can contradictory NMR data for thiomorpholine derivatives be resolved?

- Methodological Answer : Discrepancies in NMR peaks (e.g., splitting patterns or unexpected shifts) may arise from solvent effects, rotamers, or residual impurities. Use deuterated DMSO for polar intermediates to enhance solubility and signal resolution. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity, while MS/MS confirms molecular fragmentation patterns .

Compare EDCI/HOBt-mediated coupling vs. PCl₃/DMAP methods for amide bond formation in thiomorpholine derivatives.

- Methodological Answer : EDCI/HOBt offers milder conditions (room temperature, CH₂Cl₂) and higher yields (60–76%) but requires anhydrous conditions. In contrast, PCl₃/DMAP enables one-step activation without isolating acid chlorides but may introduce side reactions with moisture-sensitive groups. Yield and scalability depend on substrate compatibility: EDCI/HOBt is preferred for sterically hindered amines .

Q. How can flow chemistry principles improve the synthesis of this compound?

- Methodological Answer : Continuous-flow systems enhance reproducibility and safety for exothermic steps (e.g., Boc deprotection with TFA). Design of Experiments (DoE) models optimize parameters like residence time and temperature. For example, a microreactor setup with controlled TFA addition reduces side reactions and improves throughput .

Q. What strategies mitigate low yields during Boc deprotection?

- Methodological Answer : Prolonged TFA exposure (>8 hours) can degrade the product. Alternatives include HCl/dioxane for acid-labile substrates or catalytic TFAA in dichloroethane. Monitoring via in situ IR spectroscopy ensures timely reaction quenching. Post-deprotection, neutralization with saturated NaHCO₃ minimizes acid-induced side products .

Q. How do surface chemistry studies inform catalytic applications of this compound?

- Methodological Answer : Adsorption studies (e.g., on activated carbon or metal oxides) reveal binding affinities critical for catalytic roles. For instance, thiomorpholine amides with electron-rich aryl groups enhance metal coordination in Pd-catalyzed reactions. Surface-enhanced Raman spectroscopy (SERS) tracks interfacial interactions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.